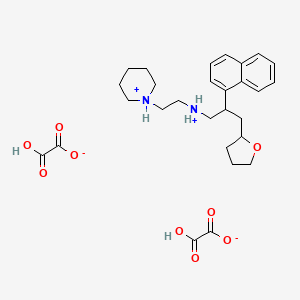
N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a tetrahydrofurfuryl group, and a naphthalene moiety. The bioxalate form indicates that it is a salt formed with oxalic acid, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate typically involves multi-step organic reactions. One common method includes the reaction of 2-piperidinoethylamine with beta-tetrahydrofurfuryl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with 1-naphthaleneethylamine in the presence of a suitable catalyst to yield the final product. The bioxalate salt is formed by treating the amine product with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or naphthalene moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a bioactive compound. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its therapeutic potential. It may have applications in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate involves its interaction with specific molecular targets. The piperidine ring and naphthalene moiety may interact with enzymes or receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in gene expression and protein function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-Piperidinoethyl)-2,3-diferrocenylacrylamides: These compounds share the piperidine and ethylamine moieties but have different aromatic groups.
2-Piperidinoethyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of the naphthalene moiety.
Flavoxate: Contains a piperidine ring and is used in medical applications, but has a different overall structure.
Uniqueness
N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate is unique due to its combination of a piperidine ring, a tetrahydrofurfuryl group, and a naphthalene moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications. Its bioxalate form enhances its solubility and stability, further distinguishing it from similar compounds.
Properties
CAS No. |
10337-38-9 |
|---|---|
Molecular Formula |
C28H38N2O9 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]-(2-piperidin-1-ium-1-ylethyl)azanium |
InChI |
InChI=1S/C24H34N2O.2C2H2O4/c1-4-14-26(15-5-1)16-13-25-19-21(18-22-10-7-17-27-22)24-12-6-9-20-8-2-3-11-23(20)24;2*3-1(4)2(5)6/h2-3,6,8-9,11-12,21-22,25H,1,4-5,7,10,13-19H2;2*(H,3,4)(H,5,6) |
InChI Key |
LFCMHGPFAXFEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CC[NH2+]CC(CC2CCCO2)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















